Cas no 1795138-23-6 (Ketotifen-d)

Ketotifen-d 化学的及び物理的性質
名前と識別子
-
- Ketotifen-d3 Fumarate
- Ketotifen-d3 (fumarate)
- Ketotifen-d
- Ketotifen-d3Fumarate
- CS-0200964
- F95960
- HY-B0157AS
- DA-74752
- 1795138-23-6
- MS-27590
- (E)-but-2-enedioic acid;2-[1-(trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
-
- インチ: 1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3;
- InChIKey: YNQQEYBLVYAWNX-PCUGBSCUSA-N
- SMILES: S1C=CC2=C1C(CC1C=CC=CC=1/C/2=C1/CCN(C([2H])([2H])[2H])CC/1)=O.OC(/C=C/C(=O)O)=O
計算された属性
- 精确分子量: 428.14852425g/mol
- 同位素质量: 428.14852425g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 30
- 回転可能化学結合数: 2
- 複雑さ: 595
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
Ketotifen-d Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B0157AS-25mg |
Ketotifen-d |
1795138-23-6 | 99.23% | 25mg |
¥12500 | 2023-08-31 | |
TRC | K315102-5mg |
Ketotifen-d3 Fumarate |
1795138-23-6 | 5mg |
$207.00 | 2023-05-18 | ||
TRC | K315102-50mg |
Ketotifen-d3 Fumarate |
1795138-23-6 | 50mg |
$1642.00 | 2023-05-18 | ||
MedChemExpress | HY-B0157AS-5mg |
Ketotifen-d |
1795138-23-6 | 99.23% | 5mg |
¥3900 | 2024-07-21 | |
1PlusChem | 1P01E3KT-50mg |
Ketotifen-d3Fumarate |
1795138-23-6 | 99% | 50mg |
$2325.00 | 2024-06-18 | |
1PlusChem | 1P01E3KT-25mg |
Ketotifen-d3Fumarate |
1795138-23-6 | 99% | 25mg |
$1467.00 | 2024-06-18 | |
Key Organics Ltd | MS-27590-5mg |
Ketotifen-d3 fumarate |
1795138-23-6 | >97% | 5mg |
£645.73 | 2025-02-09 | |
ChemScence | CS-0200964-5mg |
Ketotifen-d3 fumarate |
1795138-23-6 | 5mg |
$0.0 | 2022-04-27 | ||
ChemScence | CS-0200964-50mg |
Ketotifen-d3 fumarate |
1795138-23-6 | 50mg |
$0.0 | 2022-04-27 | ||
TRC | K315102-100mg |
Ketotifen-d3 Fumarate |
1795138-23-6 | 100mg |
$ 4500.00 | 2023-09-07 |
Ketotifen-d 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Ketotifen-dに関する追加情報
Ketotifen-d: A Comprehensive Overview
Ketotifen-d, with the CAS number 1795138-23-6, is a compound that has garnered significant attention in the scientific and medical communities due to its unique properties and potential applications. This compound is part of a broader class of molecules that are being explored for their role in various therapeutic areas, including inflammation, allergy management, and beyond. Recent advancements in research have shed new light on its mechanisms of action, making it a promising candidate for future drug development.
The chemical structure of Ketotifen-d is characterized by its distinct functional groups, which contribute to its pharmacological activity. Researchers have identified that the compound exhibits potent anti-inflammatory effects, particularly in models of allergic reactions. This has led to its investigation as a potential treatment for conditions such as asthma, atopic dermatitis, and other inflammatory disorders. The compound's ability to modulate immune responses without significant side effects has been a focal point of recent studies.
One of the most exciting developments in the study of Ketotifen-d is its potential as a targeted therapy. By leveraging advanced drug delivery systems, scientists are exploring ways to enhance its bioavailability and reduce systemic toxicity. This approach could significantly improve the therapeutic index of the compound, making it more suitable for clinical use. Recent preclinical trials have demonstrated promising results, with Ketotifen-d showing enhanced efficacy when delivered via nanotechnology-based platforms.
Another area of interest is the compound's role in modulating histamine release. Histamine is a key mediator in allergic reactions, and inhibiting its release can provide relief from symptoms such as itching, swelling, and redness. Studies have shown that Ketotifen-d exhibits potent inhibitory effects on histamine release from mast cells, suggesting its potential as an alternative to traditional antihistamines. This property has led to its consideration in the development of novel allergy medications with improved efficacy and reduced side effects.
The safety profile of Ketotifen-d has also been a subject of extensive research. Early studies indicate that the compound has a favorable safety profile, with minimal adverse effects observed in preclinical models. However, further investigations are needed to confirm these findings in human trials. The compound's ability to cross the blood-brain barrier has raised some concerns regarding potential neurotoxicity; however, preliminary data suggest that these risks are minimal at therapeutic doses.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of Ketotifen-d at the molecular level. Using sophisticated modeling techniques, researchers have been able to predict the compound's interactions with various biological targets, providing valuable insights into its mechanism of action. These computational studies have also informed the design of new analogs with improved pharmacokinetic properties.
In terms of clinical applications, Ketotifen-d holds promise not only for treating allergic conditions but also for addressing other inflammatory diseases. For instance, recent studies have explored its potential in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The compound's ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 has been particularly encouraging.
Moreover, the development of Ketotifen-d as a topical agent has opened new avenues for treating localized inflammatory conditions such as eczema and psoriasis. Topical formulations have shown excellent penetration into the skin layers, leading to sustained anti-inflammatory effects with minimal systemic exposure. This formulation strategy could potentially reduce the risk of adverse effects associated with systemic administration.
Despite these promising developments, there are still challenges that need to be addressed before Ketotifen-d can be widely adopted in clinical practice. One major hurdle is scaling up production to meet potential demand while maintaining quality control standards. Additionally, further clinical trials are required to confirm the compound's efficacy and safety profile in diverse patient populations.
In conclusion, Ketotifen-d (CAS No. 1795138-23-6) represents a compelling candidate for advancing our understanding of anti-inflammatory therapies. With ongoing research focusing on optimizing its delivery systems and expanding its therapeutic applications, this compound has the potential to make a significant impact on patient care in the coming years.
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